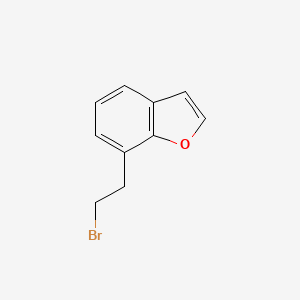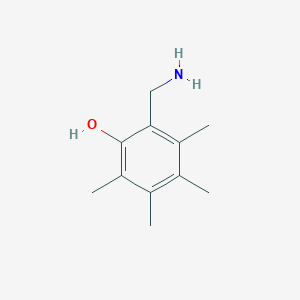
RHPP+ ion Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RHPP+ ion Chloride involves the reaction of specific organic precursors under controlled conditions. The detailed synthetic route is not widely documented, but it generally involves the formation of the RHPP+ ion followed by its conversion to the chloride salt .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized chemical manufacturing facilities. The process involves multiple steps, including the purification and crystallization of the final product to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions
RHPP+ ion Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the RHPP+ ion, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically using reducing agents.
Substitution: Replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
RHPP+ ion Chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and intermediate in organic synthesis reactions.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of RHPP+ ion Chloride involves its interaction with specific molecular targets and pathways. It can influence cellular processes by modulating the activity of enzymes and receptors. The exact pathways and targets are still under investigation, but it is known to affect ion channels and transporters .
Comparison with Similar Compounds
Similar Compounds
RHPP+ ion Bromide: Similar in structure but with a bromide ion instead of chloride.
RHPP+ ion Fluoride: Contains a fluoride ion, leading to different chemical properties.
RHPP+ ion Iodide: Another variant with an iodide ion.
Uniqueness
RHPP+ ion Chloride is unique due to its specific chemical structure, which imparts distinct properties such as stability and reactivity. Its chloride ion plays a crucial role in its interactions and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C21H20Cl2FNO |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-ol;chloride |
InChI |
InChI=1S/C21H20ClFNO.ClH/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18;/h3-12,14-15,21,25H,1-2,13H2;1H/q+1;/p-1 |
InChI Key |
JQBJWIZOAZUJFO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(C3=CC=C(C=C3)F)O)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


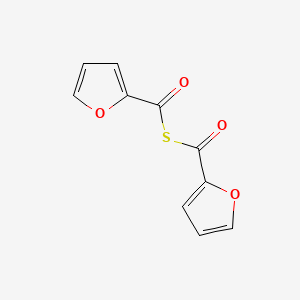
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
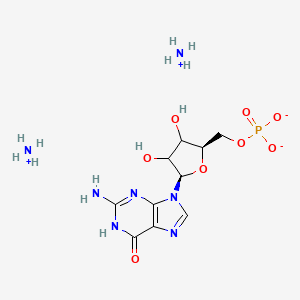
![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)

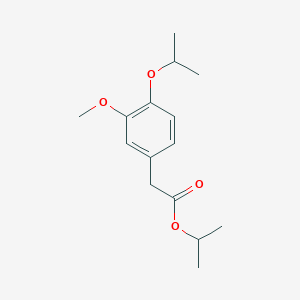
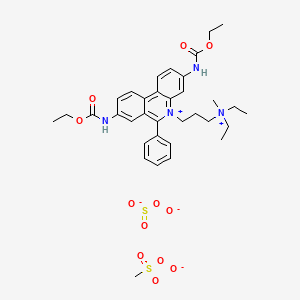


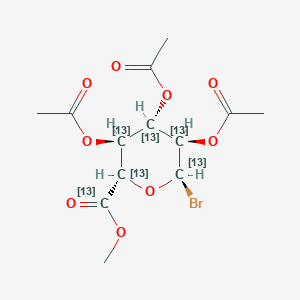
![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
